4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide
Description
4-Methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide is a pyridazine-derived carboxamide compound characterized by a central pyridazine ring substituted with a methoxy group at position 4, a phenyl group at position 1, and a 6-oxo moiety. The carboxamide group at position 3 is further modified with a 4-methylbenzyl substituent. Its crystallographic and hydrogen-bonding properties can be analyzed using tools like SHELX and ORTEP , which are critical for understanding its solid-state behavior.
Properties
IUPAC Name |
4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-8-10-15(11-9-14)13-21-20(25)19-17(26-2)12-18(24)23(22-19)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTXKEAICHMRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-methoxybenzylamine with a suitable pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and requires specific temperature and pressure conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional properties:
N-(4-Methoxyphenyl)-6-Methyl-4-(4-Methylphenyl)-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxamide ()
- Structural Differences :
- The central heterocycle is a pyrimidine (1,3-diazine) rather than a pyridazine (1,2-diazine).
- The 6-oxo group in the target compound is replaced with a 2-oxo group here.
- The substituents include a tetrahydro-pyrimidine ring, introducing additional saturation and conformational rigidity.
- Implications: Pyrimidine derivatives are more common in nucleobase analogs (e.g., antiviral or anticancer agents), whereas pyridazines are often explored for anti-inflammatory or kinase inhibition.
N-(4-Methoxyphenyl)-1-Methyl-6-Oxopyridazine-3-Carboxamide ()
- Structural Differences :
- The 4-methylbenzyl group in the target compound is replaced with a 4-methoxyphenyl substituent.
- A methyl group is present at position 1 of the pyridazine ring.
- The methyl group at position 1 may sterically hinder interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .
4-Hydroxy-N-[(Methoxyimino)Methyl]-6-Oxo-1-Phenyl-1,6-Dihydro-3-Pyridazinecarboxamide ()
- Structural Differences: The methoxy group at position 4 is replaced with a hydroxyl group. The 4-methylbenzyl substituent is substituted with a methoxyimino methyl group.
- Implications: The hydroxyl group enhances polarity and hydrogen-bond donor capacity, likely improving aqueous solubility but reducing membrane permeability. The methoxyimino group introduces a tautomeric equilibrium, which could influence binding kinetics in biological systems .
Key Comparative Data
| Compound Name | Molecular Formula | Key Substituents | Structural Features | Potential Impact on Properties |
|---|---|---|---|---|
| Target Compound | C₂₁H₂₁N₃O₃ | 4-Methoxy, 4-methylbenzyl, 1-phenyl | Pyridazine core, carboxamide | Moderate lipophilicity, hydrogen-bond acceptor |
| N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-tetrahydro-pyrimidine | C₂₀H₂₃N₃O₂ | 4-Methylphenyl, tetrahydro-pyrimidine, 2-oxo | Saturated pyrimidine, rigid conformation | Reduced aromaticity, higher metabolic stability |
| N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide | C₁₃H₁₃N₃O₃ | 1-Methyl, 4-methoxyphenyl | Smaller substituents, pyridazine core | Enhanced solubility, steric hindrance at position 1 |
| 4-Hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenylpyridazine | C₁₃H₁₂N₄O₄ | 4-Hydroxy, methoxyimino methyl | Hydroxyl donor, tautomeric methoxyimino | High polarity, dynamic binding modes |
Research Findings and Functional Insights
- Hydrogen-Bonding Patterns: The target compound’s pyridazine core and carboxamide group enable diverse hydrogen-bonding interactions, as predicted by graph-set analysis (). The 4-methoxy and 6-oxo groups act as hydrogen-bond acceptors, while the carboxamide NH serves as a donor.
- Lipophilicity and Solubility :
The 4-methylbenzyl group in the target compound contributes to higher logP values compared to the 4-methoxyphenyl analog (), suggesting better membrane penetration but lower aqueous solubility. - Biological Relevance: While direct activity data are unavailable, pyridazine carboxamides are frequently associated with kinase inhibition (e.g., p38 MAPK). The methoxyimino variant () may exhibit unique tautomer-dependent activity, as seen in similar Schiff base derivatives .
Biological Activity
4-Methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide is a complex organic compound belonging to the pyridazine family. Its unique molecular structure, characterized by a pyridazine ring and various functional groups, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 328.37 g/mol. The structure includes:
- Pyridazine ring : A six-membered ring containing two nitrogen atoms.
- Methoxy group : Enhances solubility and reactivity.
- Carboxamide group : Contributes to the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyridazine can inhibit specific kinases involved in tumorigenesis, suggesting that this compound may also possess similar properties.
Key Findings:
- Kinase Inhibition : Preliminary studies suggest that this compound may act as a selective inhibitor of Met kinase, which is crucial in cancer cell proliferation and survival.
- Cell Viability Assays : In vitro studies demonstrate reduced viability of cancer cell lines treated with this compound, indicating potential cytotoxic effects.
Anti-inflammatory Activity
The compound's ability to modulate inflammatory pathways has also been investigated. The presence of the methoxy group is believed to enhance its anti-inflammatory effects by inhibiting pro-inflammatory mediators.
Research Highlights:
- Inhibition of Cytokines : The compound may reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, which are often elevated in chronic inflammatory conditions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, inhibiting their activity and altering downstream signaling pathways.
- Receptor Modulation : It may modulate receptor activity, impacting cellular responses related to growth and inflammation.
Case Studies
Several studies have explored the pharmacological potential of similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
